2,2,2-trifluoro-N-(3-iodophenyl)acetamide
Overview
Description
“2,2,2-trifluoro-N-(3-iodophenyl)acetamide” is a chemical compound with the molecular formula C8H5F3INO . It has a molecular weight of 315.03 g/mol . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14) . This indicates the presence of an iodophenyl group attached to a trifluoroacetamide group.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 315.03 g/mol .Scientific Research Applications
Oxidative Addition and Iodoamidation
Trifluoroacetamide, including derivatives like 2,2,2-trifluoro-N-(3-iodophenyl)acetamide, is involved in oxidative addition reactions with alkenes and dienes. A study by Shainyan et al. (2015) explored its reactions in an oxidative system, leading to products like 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides through iodoamidation processes (Shainyan et al., 2015).
Synthesis of Biindolyls
In another application, the compound has been used in palladium-catalyzed reactions for synthesizing 3,3′-disubstituted-2,2′-biindolyls. Abbiati et al. (2006) demonstrated that using trifluoroacetamide derivatives in these reactions facilitates the formation of biindolyls and benzo[c]indolo[2,3-a]carbazoles (Abbiati et al., 2006).
Crystal Structure Characterization
The crystal structure of compounds involving trifluoroacetamide derivatives has been a subject of interest in scientific research. For instance, Pan et al. (2016) synthesized and characterized (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, revealing details about its intermolecular hydrogen bonds and crystal structure (Pan et al., 2016).
Antibacterial Agent Synthesis
Trifluoroacetamide derivatives are also explored in the synthesis of antibacterial agents. Alharbi and Alshammari (2019) created new fluorine-substituted triazines from 2,2,2-trifluoro-N-[2-(5-hydroxy-3-thioxo-2,3-dihydro-1,2,4-triazin-6-yl)-4-nitrophenyl] acetamide, showing significant antibacterial activity (Alharbi & Alshammari, 2019).
Electrophilic Fluorinating Agent
In the context of fluorine chemistry, Banks et al. (1996) investigated perfluoro-[N-(4-pyridyl)acetamide] as an electrophilic fluorinating agent. This study highlights the utility of trifluoroacetamide derivatives in fluorination reactions (Banks et al., 1996).
Lithium Battery Electrolyte Research
Trifluoroacetamide derivatives have also been explored in the development of room temperature ionic liquids (RTILs) for lithium battery electrolytes. Matsumoto et al. (2005) studied the electrochemical properties of RTILs based on asymmetric amide anions like 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide (Matsumoto et al., 2005).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of acetamide derivatives, including those with trifluoroacetamide structures, have been conducted to understand their behavior in photonic devices. Castro et al. (2017) explored this aspect, indicating the potential of these compounds in optical applications (Castro et al., 2017).
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-iodophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-3-1-2-5(12)4-6/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYVZSMKUUMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269455 | |
Record name | 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180530-11-4 | |
Record name | 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180530-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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